

In-Depth Technical Guide to 4,6-Dichloro-N-methylpyrimidin-2-amine

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Compound of Interest

Compound Name: 4,6-Dichloro-n-methylpyrimidin-2-amine

Cat. No.: B180673

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of **4,6-Dichloro-N-methylpyrimidin-2-amine** (CAS No. 10397-15-6), a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document collates available data on its physicochemical characteristics and outlines a general synthetic approach, providing a valuable resource for researchers utilizing this molecule in their work.

Core Physical Properties

Quantitative data for **4,6-Dichloro-N-methylpyrimidin-2-amine** is summarized in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

Property	Value	Source
Molecular Formula	$C_5H_5Cl_2N_3$	Supplier Data
Molecular Weight	178.02 g/mol	Supplier Data
CAS Number	10397-15-6	Supplier Data
Appearance	Solid	Supplier Data
Melting Point	164 °C	Supplier Data
Boiling Point	295.7 °C at 760 mmHg	Supplier Data

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **4,6-Dichloro-N-methylpyrimidin-2-amine** is not readily available in published literature, a general synthetic pathway can be inferred from established pyrimidine chemistry. A plausible approach involves the chlorination of a corresponding dihydroxypyrimidine precursor, followed by a nucleophilic substitution with methylamine.

A general protocol for a related compound, 2-amino-4,6-dichloropyrimidine, involves the reaction of 2-amino-4,6-dihydroxypyrimidine with an excess of phosphorus oxychloride in the presence of a tertiary amine like triethylamine, which acts as an acid scavenger. The reaction is typically carried out at elevated temperatures (20-80 °C).

General Experimental Protocol for Chlorination of a Dihydroxypyrimidine (Illustrative)

- **Reaction Setup:** A dry, three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. The flask is charged with the starting dihydroxypyrimidine.
- **Addition of Reagents:** Phosphorus oxychloride ($POCl_3$) is added to the flask.
- **Heating and Amine Addition:** The mixture is heated to the desired reaction temperature. A tertiary amine (e.g., triethylamine) is then added dropwise via the dropping funnel.

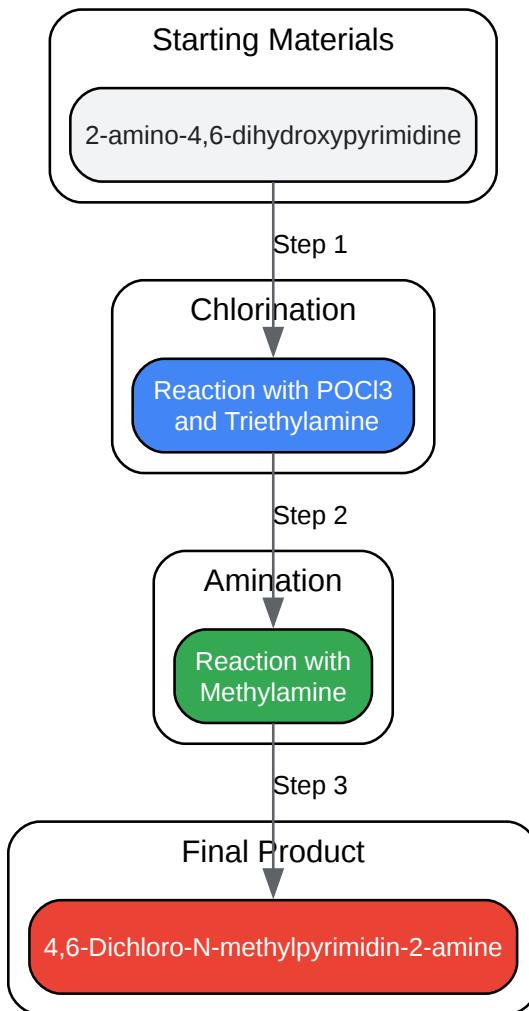
- Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Work-up: Upon completion, the reaction mixture is cooled, and the excess POCl_3 is carefully quenched, often by pouring the mixture onto crushed ice.
- Isolation and Purification: The resulting solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent.

To synthesize **4,6-Dichloro-N-methylpyrimidin-2-amine**, a subsequent step involving the selective reaction of the chlorinated pyrimidine with methylamine would be necessary. The regioselectivity of this amination would be a critical consideration in the synthetic design.

Logical Synthesis Workflow

The synthesis of **4,6-Dichloro-N-methylpyrimidin-2-amine** can be conceptualized as a multi-step process. The following diagram illustrates a logical workflow for its preparation from a suitable pyrimidine precursor.

General Synthetic Workflow for 4,6-Dichloro-N-methylpyrimidin-2-amine

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